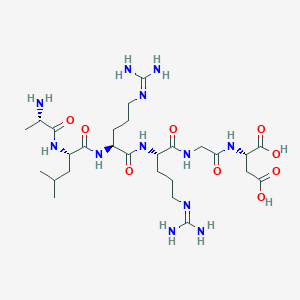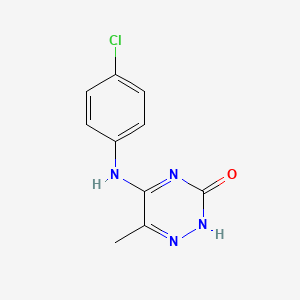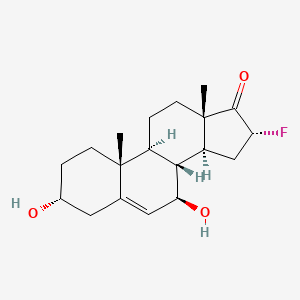
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the polymerization of smaller alkane units. The process requires specific catalysts and controlled reaction conditions to ensure the formation of the desired long-chain structure. Common methods include:
Catalytic Polymerization: Utilizing catalysts such as Ziegler-Natta or metallocene catalysts to facilitate the polymerization of ethylene or other small alkanes.
Thermal Cracking: Breaking down larger hydrocarbons at high temperatures to produce smaller alkanes, which can then be polymerized.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent production rates.
化学反応の分析
Types of Reactions
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form shorter alkanes or alkenes.
Substitution: Undergoes halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Utilizes reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium or nickel).
Substitution: Halogenation typically involves halogen gases (Cl₂, Br₂) under UV light or heat.
Major Products
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Results in shorter alkanes or alkenes.
Substitution: Forms halogenated alkanes.
科学的研究の応用
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid structures.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
作用機序
The mechanism of action of Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other long-chain alkanes such as:
Hexatriacontane (C36H74): Similar in structure but with a shorter carbon chain.
Tetracontane (C40H82): Another long-chain alkane with a slightly longer carbon chain.
Pentacontane (C50H102): A longer-chain alkane with fifty carbon atoms.
These compounds share similar chemical properties but differ in their chain lengths, which can influence their physical properties and reactivity.
特性
CAS番号 |
204262-07-7 |
|---|---|
分子式 |
C60H2 |
分子量 |
722.7 g/mol |
IUPAC名 |
hexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne |
InChI |
InChI=1S/C60H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
InChIキー |
JQLOIGNJQIVWNH-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)



![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)




